

Advanced Characterization and Purity Guide: CAS 1131594-82-5

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane*

CAS No.: 1131594-82-5

Cat. No.: B1520839

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Common Name: tert-Butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate

Synonyms: **1-N-Boc-amino-1-N-methyl-3-N-Cbz-aminopropane** Molecular Formula:

C₁₇H₂₆N₂O₄ Molecular Weight: 322.40 g/mol

Executive Summary: The Strategic Role of CAS 1131594-82-5

In the landscape of modern drug discovery—specifically within PROTAC (Proteolysis Targeting Chimera) development and Peptidomimetic synthesis—linker chemistry is the defining factor for bioavailability and potency. CAS 1131594-82-5 represents a "premium" linker scaffold due to two critical structural features:

- **Orthogonal Protection:** The Boc (acid-labile) and Cbz (hydrogenation-labile) groups allow for precise, sequential functionalization of either amine terminus without cross-reactivity.
- **N-Methylation:** Unlike standard diamine linkers, the N-methyl group on the Boc-protected amine reduces intermolecular hydrogen bonding. This modification is chemically proven to improve the membrane permeability and solubility of the final drug conjugate, a common bottleneck in linker design.

This guide provides a rigorous technical comparison of CAS 1131594-82-5 against standard alternatives, supported by validated analytical protocols.

Performance Comparison: N-Methylated vs. Standard Linkers

The following table contrasts CAS 1131594-82-5 with its non-methylated analog (Standard Propyl Linker) and an Fmoc-variant, highlighting why researchers select this specific building block.

Feature	CAS 1131594-82-5 (N-Methylated)	Standard Analog (Non-Methylated)	Fmoc Variant (Fmoc-N-Me-...)
Solubility (LogP)	High (Lipophilic shift)	Moderate	Low (Fmoc is bulky/hydrophobic but rigid)
Membrane Permeability	Enhanced (Reduces H-bond donors)	Standard	Standard
Conformational Freedom	Restricted (N-Me limits rotamers)	Flexible	Restricted
Coupling Kinetics	Slower (Steric hindrance at N-Me)	Fast	Slower
Deprotection Strategy	Orthogonal (Acid / H ₂ -Pd)	Orthogonal (Acid / H ₂ -Pd)	Orthogonal (Base / Acid)
Primary Application	Oral Drugs, PROTACs	General Synthesis	Solid Phase Synthesis (SPPS)

Scientific Insight: The "Methyl Effect"

The introduction of the methyl group (CAS 1131594-82-5) is not merely structural; it is functional. Data suggests that N-methylation of linker amines can improve the oral bioavailability of macrocycles and chimeras by disrupting the solvation shell, allowing the molecule to pass through lipid bilayers more efficiently than the protonated secondary amine of the standard analog.

Characterization & Purity Analysis Strategy

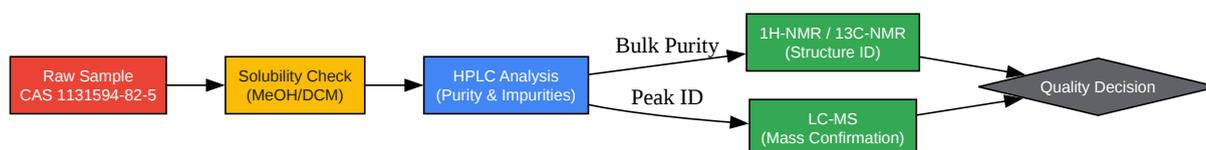
To ensure the integrity of downstream synthesis, the purity of CAS 1131594-82-5 must be rigorously validated. The primary impurities arise from incomplete methylation or protecting group migration.

Critical Impurity Profile

- Impurity A (Des-Methyl): The non-methylated precursor. Hard to separate by standard silica chromatography; requires HPLC.
- Impurity B (Bis-Boc): Result of over-reaction or Cbz loss.
- Impurity C (Regioisomer): Methylation at the Cbz-nitrogen (rare but possible if base catalysis is uncontrolled).

Visualizing the Analysis Workflow

The following diagram outlines the logical flow for validating a batch of CAS 1131594-82-5.



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Figure 1: Analytical workflow for validating the identity and purity of the N-methylated linker.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Purity Method

This method is designed to separate the N-methylated product from the des-methyl impurity (which elutes slightly earlier due to higher polarity).

- Instrument: Agilent 1260 Infinity II or equivalent.

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

Gradient Table:

Time (min)	% Mobile Phase B	Description
0.0	10%	Equilibration
15.0	90%	Linear Gradient
20.0	90%	Wash

| 20.1 | 10% | Re-equilibration |

Acceptance Criteria:

- Main Peak Retention Time: ~12.5 min (varies by system).
- Purity: >98.0% (Area %).
- Des-methyl Impurity: <0.5%.

Protocol B: ¹H-NMR Structural Verification

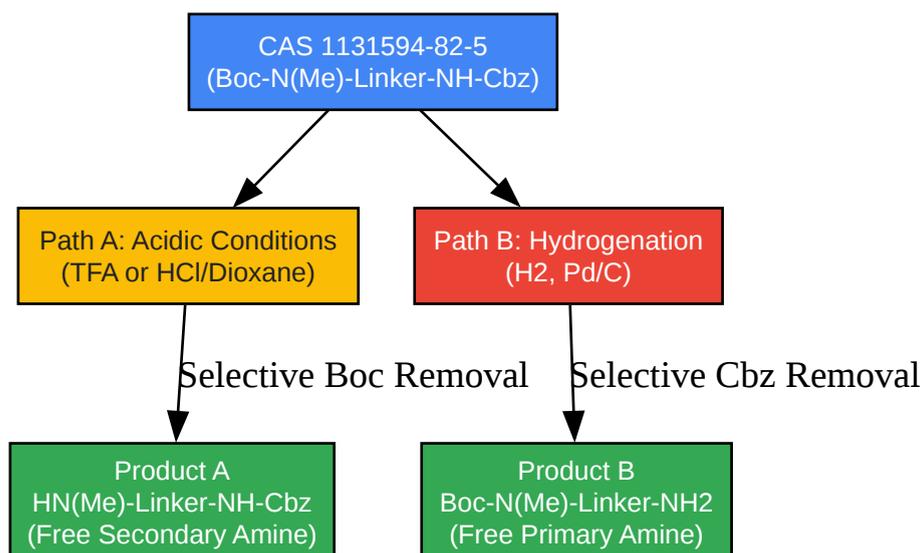
NMR is the definitive method to confirm the presence of the N-methyl group, which appears as a distinct singlet.

- Solvent: CDCl₃ or DMSO-d₆.

- Key Signals (CDCl₃):
 - δ 7.35 (m, 5H): Cbz aromatic protons (Confirm Cbz).
 - δ 5.10 (s, 2H): Benzylic CH₂ of Cbz.
 - δ 2.85 (s, 3H): N-Methyl singlet (Critical for ID).
 - δ 1.45 (s, 9H): Boc tert-butyl group.
 - δ 3.20 - 1.60 (m): Propyl chain multiplets.

Mechanism of Action: Selective Deprotection

Understanding the reactivity of CAS 1131594-82-5 is crucial for synthesis planning. The diagram below illustrates the orthogonal deprotection pathways.



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Figure 2: Orthogonal deprotection strategies allowing selective modification of either amine terminus.

Storage and Stability Guidelines

- Physical State: Viscous colorless oil or low-melting solid.

- Storage: -20°C is recommended. The Boc group is sensitive to moisture and heat over long periods; the Cbz group is generally stable.
- Handling: N-methylated carbamates can exist as rotamers, leading to broad NMR signals at room temperature. If NMR peaks are broad, run the experiment at 50°C to coalesce the rotamers.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1131594-82-5. Retrieved from [\[Link\]](#)
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
- To cite this document: BenchChem. [\[Advanced Characterization and Purity Guide: CAS 1131594-82-5\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1520839#characterization-and-purity-analysis-of-cas-1131594-82-5\]](https://www.benchchem.com/product/b1520839#characterization-and-purity-analysis-of-cas-1131594-82-5)

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